N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide
Description
The compound N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide (hereafter referred to as the "target compound") is a synthetic oxazolidinone derivative characterized by a benzodioxol group at the 3-position of the oxazolidinone ring and a 2-fluorophenoxy acetamide side chain at the 5-methyl position. Oxazolidinones are a class of antimicrobial agents known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The structural modifications in the target compound—specifically the benzodioxol and fluorophenoxy groups—aim to enhance pharmacokinetic properties, bioavailability, and antibacterial efficacy compared to earlier analogs .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O6/c20-14-3-1-2-4-15(14)25-10-18(23)21-8-13-9-22(19(24)28-13)12-5-6-16-17(7-12)27-11-26-16/h1-7,13H,8-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZHJRRHYIJQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Oxazolidinone Class
Ranbezolid
Ranbezolid ((S)-N-((3-(3-fluoro-4-(4-((5-nitrofuran-2-yl)methyl)piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide) shares the oxazolidinone core but differs in substituents:
- Key Differences: A 3-fluoro-4-(nitrofuran-piperazinyl)phenyl group replaces the benzodioxol moiety. The acetamide side chain lacks the 2-fluorophenoxy group.
- Biological Activity : Ranbezolid demonstrated potent biofilm reduction (e.g., 80% reduction in Staphylococcus aureus biofilm at 4× MIC) due to its nitrofuran moiety, which enhances redox cycling and bacterial membrane penetration .
- Synthesis : Utilizes a piperazine coupling step under acidic conditions (TFA/TEA in DCM), similar to methods in .
Compound 45
(S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamide (Compound 45, ):
- Key Differences: A nitroimidazole-piperazinyl group replaces the benzodioxol ring. The acetamide side chain is simpler (lacking fluorophenoxy).
- Biological Activity : Exhibited an MIC of 200 nM against Enterococcus faecium (MTCC 430), attributed to the nitroimidazole’s DNA damage induction .
Fluoropyridine-Substituted Oxazolidinones
Compounds from (e.g., (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide):
- Key Differences :
- A 5-fluoropyridin-3-yl group replaces benzodioxol.
- Chloropyrimidine-piperazine substituents enhance solubility and target affinity.
- Synthesis : Acid-mediated deprotection (TFA) and piperazine coupling, akin to ranbezolid .
Benzodioxol-Containing Analogues
2-(Benzo[d][1,3]dioxol-5-yl)-N-substituted Acetamides
describes seven 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide derivatives with varied N-substituents (e.g., 4-fluorophenyl, tert-butyl).
- Key Differences: Lack the oxazolidinone core, focusing solely on acetamide-benzodioxol conjugates. Substituents like 4-methoxyphenyl (4p) or furan-2-ylmethyl (4u) modulate lipophilicity and metabolic stability.
- Synthesis : Silver-catalyzed decarboxylative acylation under aerobic conditions .
N-(Benzo[d][1,3]dioxol-5-ylmethyl) Acetamides
highlights compounds such as C26 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide):
- Key Differences: A bromothiophene-methylamino group replaces the oxazolidinone-fluorophenoxy chain.
- Application : Designed as anti-Salmonella agents, targeting pathogenicity regulators .
Fluorophenoxy-Modified Analogues
2-[[2-[(2-Fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide
- Key Differences: A tetrahydroisoquinolin-5-yloxy group replaces the oxazolidinone-benzodioxol core. Retains fluorophenyl and acetamide motifs but targets eukaryotic kinases .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
- Step 1 : Formation of the oxazolidinone core via cyclization of precursors like chloroacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Functionalization of the oxazolidinone nitrogen with a benzo[d][1,3]dioxole moiety via nucleophilic substitution or coupling reactions .
- Step 3 : Introduction of the 2-(2-fluorophenoxy)acetamide group through amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Critical Factors : Temperature control (e.g., room temperature for coupling), solvent selection (DMF for solubility), and purification via column chromatography or recrystallization .
Q. How is the structural identity of this compound confirmed after synthesis?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., benzo[d][1,3]dioxole at δ 6.7–7.0 ppm) and amide carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak matching the theoretical mass (e.g., m/z 428.12 for C₁₉H₁₆FNO₆) .
- Infrared Spectroscopy (IR) : Peaks at ~1750 cm⁻¹ (oxazolidinone C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening focuses on target-specific and cell-based assays:
- Enzyme Inhibition : Test against cyclooxygenase (COX) or microbial enzymes (e.g., bacterial Mur ligases) using fluorometric or colorimetric substrate turnover assays .
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., MRSA) in Mueller-Hinton broth .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side-product formation?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility and reduce aggregation .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve regioselectivity .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
- Example : In a study on analogous oxazolidinones, continuous flow reactors increased yield by 20% compared to batch reactions .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., ATCC-certified strains) and normalize protein concentrations in enzyme assays .
- Orthogonal Assays : Confirm antimicrobial activity with both broth microdilution (MIC) and time-kill kinetics to rule out false positives .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å) and a CCD detector .
- Structure Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disorder in the benzo[d][1,3]dioxole moiety .
- Validation Tools : Check geometry with PLATON and validate hydrogen bonds using Mercury .
Q. How can in vivo efficacy studies be designed to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- Model Selection : Use murine systemic infection models (e.g., MRSA-infected mice) to assess survival rates and bacterial load reduction .
- Dosing Regimens : Optimize oral bioavailability via pharmacokinetic studies (e.g., Cₘₐₓ, Tₘₐₓ) in Sprague-Dawley rats .
- Toxicity Screening : Conduct histopathology on bone marrow and liver tissues to monitor off-target effects .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition potency between computational predictions and experimental results?
- Methodological Answer :
- Docking Validation : Re-run molecular docking (e.g., AutoDock Vina) with explicit water molecules and flexible side chains .
- Enzyme Source : Compare recombinant vs. native enzyme activity; variations in post-translational modifications may alter binding .
- Buffer Conditions : Test assay pH (e.g., 7.4 vs. 6.8) and ionic strength to identify optimal activity windows .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Their Purification Methods
Table 2 : Biological Activity Data from Analogous Compounds
| Assay Type | Target | IC₅₀/ MIC (µg/mL) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Recombinant COX-2 | 0.45 ± 0.12 | |
| Antimicrobial (MRSA) | ATCC 43300 | 2.0 | |
| Cytotoxicity (HEK293) | - | >128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
